

Unveiling Ti-17: A Technical Guide to the High-Performance Titanium Alloy

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ti17*

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A comprehensive whitepaper for researchers, scientists, and drug development professionals on the discovery, development, properties, and processing of the Ti-17 alloy.

Executive Summary

The Ti-17 alloy, a near-beta titanium alloy, stands as a significant advancement in materials science, particularly for high-performance aerospace applications. Developed by General Electric, this alloy offers a superior combination of high strength, excellent fracture toughness, and good creep resistance, making it a material of choice for critical components in gas turbine engines. This technical guide provides an in-depth overview of the Ti-17 alloy, from its developmental history to its mechanical properties and the experimental protocols for its characterization. The information is tailored for researchers, scientists, and professionals in materials and drug development, presenting quantitative data in accessible formats and detailing the methodologies for its analysis.

Discovery and Development

The development of the Ti-17 alloy was pioneered by General Electric (GE) to meet the increasing demands for high-strength, deep-hardening materials for fan and compressor discs in advanced gas turbine engines.^[1] The impetus for its creation was the need for an alloy with a higher tensile and creep strength than the workhorse Ti-6Al-4V, coupled with good fatigue performance and thermal stability. While a precise timeline for its development is not readily available in the public domain, its use in prominent GE engines, such as the F404 military engine, underscores its importance in the aerospace industry since the 1970s.^[2]

The strategic composition of Ti-17, a beta-rich alpha-beta alloy, allows for significant property tailoring through thermomechanical processing, enabling a balance of strength, toughness, and fatigue resistance critical for rotating components in jet engines.

Chemical Composition and Physical Properties

The nominal composition of the Ti-17 alloy is presented in Table 1. This specific combination of alloying elements, including aluminum, tin, zirconium, molybdenum, and chromium, contributes to its desirable mechanical properties.

Table 1: Nominal Chemical Composition of Ti-17 Alloy

Element	Content (wt.%)
Aluminum (Al)	5.0
Tin (Sn)	2.0
Zirconium (Zr)	2.0
Molybdenum (Mo)	4.0
Chromium (Cr)	4.0
Titanium (Ti)	Balance

The physical properties of Ti-17 are summarized in Table 2. Its density is slightly higher than that of commercially pure titanium, but its exceptional strength-to-weight ratio remains a key advantage.

Table 2: Physical Properties of Ti-17 Alloy

Property	Value
Density	4.65 g/cm ³
Beta Transus Temperature	890 °C

Mechanical Properties

The Ti-17 alloy is renowned for its excellent mechanical properties, which can be tailored through heat treatment and processing. A summary of its key mechanical properties is provided in the following tables.

Table 3: Tensile Properties of Ti-17 Alloy at Room and Elevated Temperatures

Temperature (°C)	Yield Strength (MPa)	Ultimate Tensile Strength (MPa)	Elongation (%)
Room Temperature	1060	1150	6
400	700	870	-

Table 4: Fatigue and Fracture Toughness Properties of Ti-17 Alloy

Property	Value
Fatigue Strength (High Cycle)	490.3 MPa (with 3 impacts of LPwC)
Fracture Toughness (K _{Ic})	Varies with microstructure (Lamellar > Bimodal)

Processing and Heat Treatment

The manufacturing of Ti-17 components involves a series of controlled thermomechanical processes to achieve the desired microstructure and mechanical properties.

Melting and Forging

Ti-17 is typically produced using a double or triple vacuum arc remelting (VAR) process to ensure high purity and homogeneity. Forging is a critical step in shaping the components and refining the microstructure. The alloy can be forged in either the alpha-beta or the beta phase region, depending on the desired final properties.

Heat Treatment

Heat treatment of Ti-17 is crucial for optimizing its mechanical properties. A typical heat treatment cycle involves solution treatment followed by aging.

- **Solution Treatment:** The alloy is heated to a temperature in the alpha-beta or beta phase field, held for a specific duration, and then rapidly cooled (quenched). This step controls the volume fraction and morphology of the primary alpha phase.
- **Aging:** Following solution treatment, the alloy is aged at a lower temperature to precipitate fine secondary alpha particles within the beta matrix, which significantly increases the alloy's strength.

Experimental Protocols

This section details the methodologies for key experiments used in the characterization of the Ti-17 alloy.

Tensile Testing

Objective: To determine the yield strength, ultimate tensile strength, and ductility of the Ti-17 alloy.

Methodology (based on ASTM E8/E8M):

- **Specimen Preparation:** Standard "dog-bone" shaped specimens are machined from the Ti-17 material. The dimensions of the specimens are precisely controlled as per the ASTM standard.
- **Test Setup:** The specimen is mounted in a universal testing machine equipped with an extensometer to accurately measure strain.
- **Testing Procedure:** A uniaxial tensile load is applied to the specimen at a constant strain rate. The load and the corresponding elongation are continuously recorded.
- **Data Analysis:** The recorded load-elongation data is converted to a stress-strain curve. From this curve, the 0.2% offset yield strength, ultimate tensile strength, and percentage elongation are determined.

Fatigue Testing

Objective: To evaluate the fatigue life and fatigue crack growth behavior of the Ti-17 alloy.

Methodology (based on ASTM E647 for crack growth):

- **Specimen Preparation:** Compact tension (CT) or single-edge notch bend (SENB) specimens are prepared with a sharp initial crack.
- **Test Setup:** The specimen is subjected to cyclic loading in a servo-hydraulic testing machine.
- **Testing Procedure:** A cyclic load with a specific stress ratio (R) is applied. The crack length is monitored throughout the test using techniques such as compliance or direct current potential drop (DCPD).
- **Data Analysis:** The crack growth rate (da/dN) is calculated as a function of the stress intensity factor range (ΔK). This data is used to generate a fatigue crack growth curve and determine the fatigue threshold (ΔK_{th}).

Microstructure Analysis

Objective: To characterize the microstructure of the Ti-17 alloy.

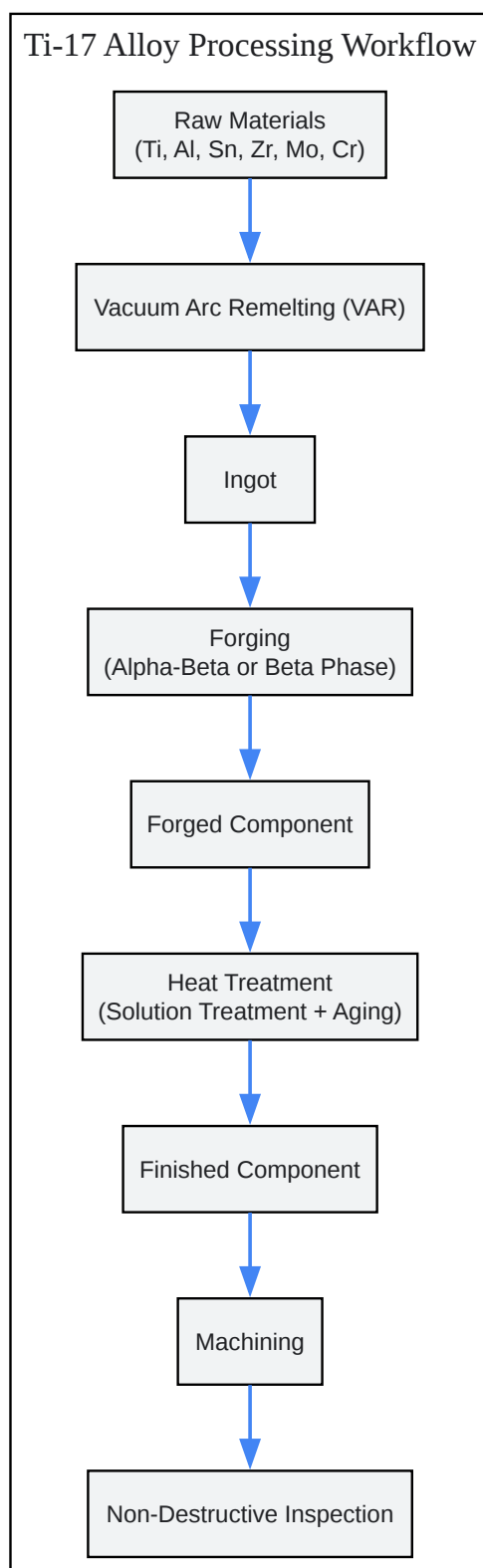
Methodology:

- **Sample Preparation (Metallography):**
 - A representative sample is sectioned from the material.
 - The sample is mounted in a conductive or non-conductive resin.
 - The mounted sample is ground using progressively finer silicon carbide papers to achieve a planar surface.
 - The ground sample is then polished using diamond suspensions of decreasing particle size to obtain a mirror-like finish.
 - The polished sample is etched with a suitable reagent (e.g., Kroll's reagent) to reveal the microstructural features.
- **Microscopic Examination:**

- Optical Microscopy (OM): The etched sample is examined under an optical microscope to observe the general microstructure, including the size and distribution of the primary alpha phase and the prior beta grain boundaries.
- Scanning Electron Microscopy (SEM): For higher magnification and detailed analysis of the morphology of the alpha and beta phases, as well as fracture surfaces, an SEM is used.
- Transmission Electron Microscopy (TEM): For nano-scale characterization of precipitates and dislocation structures, a TEM is employed.

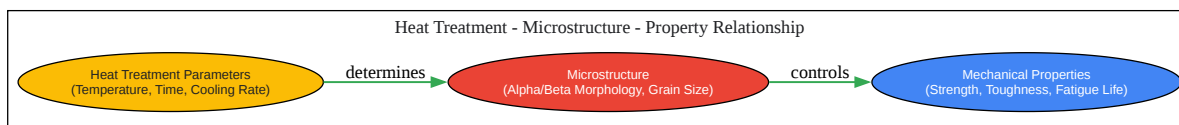
Visualizations

The following diagrams illustrate key aspects of the Ti-17 alloy's processing and property relationships.



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Caption: A typical processing workflow for Ti-17 alloy aerospace components.



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Caption: The relationship between heat treatment, microstructure, and mechanical properties of Ti-17 alloy.

Conclusion

The Ti-17 alloy represents a critical material in the advancement of aerospace technology, offering a compelling combination of properties that enable enhanced engine performance and efficiency. Its development by General Electric underscores the importance of targeted alloy design to meet specific and demanding engineering requirements. This technical guide has provided a comprehensive overview of the Ti-17 alloy, from its compositional and physical characteristics to its mechanical performance and the experimental procedures used for its evaluation. The presented data and methodologies offer a valuable resource for researchers and professionals working with high-performance materials. Further research into optimizing the thermomechanical processing of Ti-17 and exploring its potential in other demanding applications will continue to be an active area of materials science and engineering.

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- To cite this document: BenchChem. [Unveiling Ti-17: A Technical Guide to the High-Performance Titanium Alloy]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b337695#discovery-and-development-of-ti-17-alloy]

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